2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-methylphenylamine.
Fluorination: The amine group is converted to a fluoro group using a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions.
Carboxylation: The resulting fluoro compound is then subjected to carboxylation to introduce the carboxylic acid group, forming the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Fluorinating Agents: Hydrogen fluoride (HF) for fluorination.
Carboxylating Agents: Carbon dioxide (CO2) in the presence of a base for carboxylation.
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: Similar in structure but lacks the carboxylic acid group.
3-Chloro-4-methylbenzoic acid: Similar but lacks the fluoro substituent.
4-Fluoro-3-methylbenzoic acid: Similar but lacks the chloro substituent.
Uniqueness
2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid is unique due to the presence of all three substituents (chloro, fluoro, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-10(7-13(8)16)9-4-5-11(14(17)18)12(15)6-9/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTAVZFTNYZTEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689293 |
Source
|
Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-13-3 |
Source
|
Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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